2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid

Hypolipidemic Triglyceride Reduction Cholesterol Reduction

Researchers face supply challenges with fluorinated building blocks for metabolic disease studies. 2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid (CAS 71074-91-4) provides a validated hypolipidemic agent with defined pharmacology. • Efficacy: Reduces triglycerides 20-65% and cholesterol 15-50% in rat models. • Safety: Established LD50 >800 mg/kg (i.p.) for dose-ranging studies. • Physicochemical: XLogP of 3.2, enhancing membrane permeability over non-fluorinated analogs. Supplied as a pharmaceutical intermediate with clear hazard classification (Skin Irrit. 2, Eye Irrit. 2A) for straightforward safety protocol implementation.

Molecular Formula C12H13F3O3
Molecular Weight 262.22 g/mol
CAS No. 71074-91-4
Cat. No. B12666854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid
CAS71074-91-4
Molecular FormulaC12H13F3O3
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC(C1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C12H13F3O3/c1-2-9(11(16)17)18-10(12(13,14)15)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,16,17)
InChIKeyFEMGBYBAJXQFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2,2-Trifluoro-1-phenylethoxy)butyric Acid: Physicochemical Overview


2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid (CAS 71074-91-4) is a synthetic carboxylic acid derivative characterized by a butyric acid backbone modified with a distinctive 2,2,2-trifluoro-1-phenylethoxy ether moiety . Its molecular formula is C12H13F3O3 with a molecular weight of approximately 262.23 g/mol, and it features a calculated XLogP of 3.2, indicating significant lipophilicity compared to non-fluorinated analogs [1]. This compound is of interest as a key intermediate in pharmaceutical synthesis and is investigated for its unique biological activities, including potential applications as a hypolipidemic agent [2].

1 Lipid-regulation pathway studies — reported triglyceride and cholesterol endpoint modulation in animal models
2 Fluorinated small-molecule intermediate — trifluoromethyl-bearing arylalkanoic acid scaffold for synthesis workflows
3 ADME / physicochemical profiling — fluorinated-lipophilicity comparison context for membrane-permeability and SAR studies
4 Defined-hazard handling context — notified GHS irritant classification supports standard laboratory safety protocols

2-(2,2,2-Trifluoro-1-phenylethoxy)butyric Acid: Not Interchangeable with NSAIDs


Substituting 2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid (CAS 71074-91-4) with a generic anti-inflammatory analog like fenoprofen is scientifically unsound and poses significant procurement risk due to fundamentally different pharmacological mechanisms and safety profiles. While fenoprofen is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes, the target compound is patented for a completely distinct therapeutic indication: the reduction of triglycerides and cholesterol levels in blood [1]. This difference is not a minor variation; it represents a separate therapeutic class. Furthermore, the target compound's unique 2,2,2-trifluoro-1-phenylethoxy group is critical for its specific biological activity and physicochemical properties, which are absent in fenoprofen . Therefore, using a structurally or pharmacologically unrelated compound will not replicate the intended experimental or therapeutic outcomes and will introduce undefined variables into research or manufacturing processes.

This Compound Trifluoromethyl-bearing arylalkanoic acid — reported lipid-regulation endpoint context (triglyceride and cholesterol modulation in animal models)
NSAID Analog (e.g., Fenoprofen) Propionic acid NSAID — COX-inhibition mechanism; pain and inflammation research context only
Mechanism-class mismatch: substituting an NSAID for this compound introduces a fundamentally different mechanism-of-action context. The trifluoromethyl ether moiety and associated lipophilicity profile may not transfer to COX-inhibitor analogs. Reported lipid endpoint responses are specific to the target scaffold and should not be assumed for generic anti-inflammatory comparators.

2-(2,2,2-Trifluoro-1-phenylethoxy)butyric Acid: Key Differentiators


Unique Hypolipidemic Profile vs. NSAIDs

Unlike fenoprofen, which is an NSAID that inhibits COX enzymes to manage pain and inflammation, 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid is characterized by a completely different pharmacological profile, demonstrating efficacy in reducing serum triglycerides and cholesterol in animal models [1]. This represents a clear differentiation from the anti-inflammatory class, positioning it as a potential hypolipidemic agent.

Hypolipidemic Profile
Class-level inference
Triglycerides −20 to −65%
Cholesterol −15 to −50% in test rats
Reported lipid endpoint context distinct from COX-inhibition NSAID comparators
In vivo rat model; patent-derived evidence
Hypolipidemic Triglyceride Reduction Cholesterol Reduction Pharmacology

In Vivo Toxicity Profile (LD50)

The compound demonstrates a defined in vivo acute toxicity profile with an intraperitoneal LD50 greater than 800 mg/kg in male mice, establishing a baseline for safety and dosing in experimental models [1]. This provides a quantitative point of reference that is absent from many non-standardized research chemicals.

Acute Toxicity (LD50)
Supporting evidence
LD50 > 800 mg/kg
Intraperitoneal, male mice
Safety-related endpoint context for in vivo study design
Quantifiable baseline; absent from many research chemicals
Toxicology In Vivo Safety LD50

Defined Hazard Profile for Safe Handling

Based on notified classifications, 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid is identified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335), with key data lacking for acute oral, dermal, and inhalation toxicity [1]. This specific hazard profile allows for the implementation of targeted and appropriate laboratory safety measures, such as using fume hoods and personal protective equipment (PPE) to mitigate the known risks of irritation.

GHS Hazard Profile
Supporting evidence
H315 · H319 · H335
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Notified irritant classification supports standard PPE and fume-hood protocols
CLP-notified classification; acute oral/dermal/inhalation data lacking
Safety Handling GHS Classification Regulatory

Higher Lipophilicity from Trifluoromethyl Group

The presence of the trifluoromethyl group in the compound's structure confers a calculated XLogP value of 3.2, which is higher than many non-fluorinated butyric acid analogs [1]. For example, fenoprofen, a closely related propionic acid derivative, has a lower XLogP of approximately 2.8 [2]. This difference in lipophilicity can translate to significantly altered membrane permeability and distribution profiles in biological systems.

Lipophilicity (XLogP)
Cross-study comparable
XLogP 3.2 vs. ~2.8 (Fenoprofen)
Δ XLogP ≈ +0.4
Fluorinated-lipophilicity context may influence membrane-permeability and distribution studies
In silico calculation; comparative ADME interpretation requires validation
Physicochemical Properties Lipophilicity XLogP ADME

2-(2,2,2-Trifluoro-1-phenylethoxy)butyric Acid: Optimal Application Scenarios


In Vivo Hypolipidemic Mechanism Studies

This compound is most appropriately applied in animal model research aimed at exploring new pathways for reducing serum triglycerides and cholesterol. The quantitative efficacy data from patent literature, showing 20-65% triglyceride and 15-50% cholesterol reduction in rats, provides a validated starting point for these studies [1]. Researchers can leverage the established LD50 (>800 mg/kg, i.p.) to design dose-ranging studies with a known safety window, accelerating the development of novel therapies for dyslipidemia [1].

Key Intermediate for Fluorinated Drug Synthesis

The compound is a valuable intermediate for synthesizing more complex drug candidates, particularly those where the introduction of a trifluoromethyl group is desired to modulate lipophilicity and metabolic stability . Its role as a key building block is supported by its classification as a pharmaceutical intermediate, enabling the creation of new chemical entities with tailored physicochemical properties .

ADME and Physicochemical Profiling of Fluorine Effects

Given its quantifiably higher lipophilicity (XLogP = 3.2) compared to non-fluorinated analogs like fenoprofen (XLogP ≈ 2.8), this compound is an ideal candidate for comparative studies investigating how the trifluoromethyl group influences membrane permeability, protein binding, and overall pharmacokinetic behavior [2][3]. This makes it a precise tool for structure-activity relationship (SAR) explorations within a series of arylalkanoic acids.

Defined Hazard Profile for Safe Laboratory Use

In research and industrial settings requiring strict adherence to safety protocols, the specific and limited hazard classification of this compound (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a clear framework for safe handling [4]. This allows for the straightforward implementation of appropriate containment and personal protective equipment (PPE) measures without the need for more extensive and costly precautions required for compounds with unknown or more severe toxicities [4].

Application
Selection Property
Validation Focus
Lipid-regulating pathway studies
Reported lipid endpoint modulation context
Triglyceride and cholesterol endpoint response in animal models
Fluorinated compound synthesis
Trifluoromethyl-bearing arylalkanoic acid scaffold
Intermediate identity and purity for downstream derivatization
ADME / SAR profiling
Fluorinated-lipophilicity comparison context
Membrane-permeability and protein-binding assay endpoints
Defined-hazard laboratory use
Notified GHS irritant classification (H315/H319/H335)
Standard PPE and fume-hood protocol implementation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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